![molecular formula C18H16N4O2 B2516800 2-benzyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941917-18-6](/img/structure/B2516800.png)
2-benzyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Overview
Description
“2-benzyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione” is a heterocyclic compound . Heterocyclic compounds like this one are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds involves condensing appropriately substituted hydrazones of imidazolidine-2-one hydrazones with 2-oxo-4-phenylbutyric acid ethyl ester . The reaction is carried out in an organic solvent environment in the presence of basic substances that bind the liberating hydrogen halide .Molecular Structure Analysis
Imidazole, a core structure in this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
Imidazole, a core structure in this compound, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
- Researchers have investigated the antimicrobial potential of F2334-0071. Its ability to inhibit bacterial and fungal growth has been assessed through methods such as zone of inhibition assays . Further studies could explore its mechanism of action and potential applications in drug development.
- F2334-0071 has been employed in the kinetic resolution of secondary alcohols using amidine-based catalysts. This application highlights its utility in asymmetric synthesis and chiral separation .
- Researchers have used F2334-0071 as a key precursor to synthesize novel heterocyclic compounds. For instance, it has been utilized in the preparation of imidazole derivatives with potential biological activity .
- While not directly related to F2334-0071, similar imidazole-containing compounds have been evaluated for antioxidant properties. These assessments involve scavenging assays for hydrogen peroxide, nitric oxide, DPPH (1,1-diphenyl-2-picrylhydrazyl), and FRAP (ferric reducing antioxidant power) .
Antimicrobial Activity
Kinetic Resolution of Secondary Alcohols
Design and Synthesis of Novel Heterocyclic Compounds
Antioxidant Activity
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities and applications. Heterocyclic compounds like this one are known for their broad range of chemical and biological properties, making them important synthons in the development of new drugs .
properties
IUPAC Name |
2-benzyl-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-16-17(24)22(13-14-7-3-1-4-8-14)19-18-20(11-12-21(16)18)15-9-5-2-6-10-15/h1-10H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJMPCGEHDEWDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione |
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